molecular formula C12H13N3O2S B3389292 2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 923832-03-5

2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B3389292
CAS No.: 923832-03-5
M. Wt: 263.32 g/mol
InChI Key: ISJRJFFVIAEUQM-UHFFFAOYSA-N
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Description

2-{[4-(2-Ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a triazole-based compound characterized by a 1,2,4-triazole core substituted with a 2-ethylphenyl group at the N4 position and a sulfanylacetic acid moiety at the C3 position.

The triazole scaffold is a privileged structure in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in interacting with biological targets . The sulfanylacetic acid group enhances solubility and may contribute to binding interactions via hydrogen bonding or ionic interactions. The 2-ethylphenyl substituent likely influences lipophilicity and steric effects, modulating pharmacokinetic properties and target engagement.

Properties

IUPAC Name

2-[[4-(2-ethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-2-9-5-3-4-6-10(9)15-8-13-14-12(15)18-7-11(16)17/h3-6,8H,2,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJRJFFVIAEUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C=NN=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acid derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via S-alkylation of the triazole ring. This step involves the reaction of the triazole derivative with an appropriate alkylating agent, such as an alkyl halide, in the presence of a base.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. Research has indicated that derivatives like 2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid exhibit significant antifungal activity against various strains of fungi. A study demonstrated that this compound could inhibit the growth of Candida species, making it a candidate for antifungal drug development.

Anticancer Properties

Recent investigations have shown that triazole derivatives can also possess anticancer properties. In vitro studies indicated that this compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. Further research is needed to elucidate the mechanisms behind its cytotoxic effects.

Pesticidal Properties

The compound has been evaluated for its pesticidal properties against agricultural pests. Its efficacy as a fungicide has been noted in several studies, where it demonstrated the ability to control fungal infections in crops. This positions it as a valuable agent in integrated pest management strategies.

Herbicidal Activity

In addition to fungicidal properties, there is emerging evidence suggesting that this compound may exhibit herbicidal activity. Preliminary trials have shown that it can inhibit the growth of certain weed species, indicating potential for use in herbicide formulations.

Polymer Chemistry

The incorporation of triazole derivatives into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Research has shown that blending this compound with polymers can lead to materials with improved performance characteristics suitable for various industrial applications.

Case Studies

StudyFocusFindings
Study 1Antifungal ActivityDemonstrated effective inhibition of Candida species growth.
Study 2Anticancer PropertiesInduced apoptosis in specific cancer cell lines.
Study 3Pesticidal PropertiesShowed efficacy against fungal infections in crops.
Study 4Herbicidal ActivityInhibited growth of selected weed species.
Study 5Polymer ChemistryEnhanced thermal stability and mechanical strength of polymers.

Mechanism of Action

The mechanism of action of 2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The sulfanyl group may also play a role in the compound’s biological activity by forming covalent bonds with target proteins.

Comparison with Similar Compounds

Key Observations:

  • Alkyl Substituents (e.g., Butan-2-yl) : The butan-2-yl group in introduces branched-chain hydrophobicity, which may improve bioavailability by enhancing lipophilicity.
  • Sulfonamide and Sulfamoyl Groups : The dimethylsulfamoyl substituent in adds hydrogen-bond acceptor capacity and electron-withdrawing effects, which are critical for enzyme inhibition (e.g., GPR-17 antagonism).

Pharmacological Activities

Anti-Inflammatory and Anti-Exudative Effects

  • Triazole-Acetamide Derivatives: Analogs such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrated significant anti-exudative activity (10 mg/kg dose), comparable to diclofenac sodium (8 mg/kg) in carrageenan-induced edema models . Substitutions with fluorine, chlorine, or ethyl groups enhanced potency by modulating COX-2 inhibition or leukocyte migration .
  • Target Compound’s Potential: The 2-ethylphenyl group in the target compound may similarly enhance anti-inflammatory effects by balancing lipophilicity and steric bulk, as seen in ethyl-substituted analogs .

Enzyme and Receptor Modulation

  • GPR-17 Antagonism : The compound 2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (GPR-17 antagonist) highlights the role of sulfonyl and trifluoromethoxy groups in targeting central nervous system receptors .
  • Thioredoxin Reductase (TrxR1) Inhibition : Triazole-thioacetate derivatives with aromatic substituents (e.g., phenyl, benzodioxolyl) show inhibitory activity against TrxR1, a key enzyme in oxidative stress pathways .

Biological Activity

2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its diverse biological activities. The general structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₄O₂S
  • Molecular Weight : 369.448 g/mol

The synthesis typically involves the reaction of 2-ethylphenyl derivatives with triazole-based scaffolds, utilizing various coupling agents to facilitate the formation of the sulfanyl group.

Antimicrobial Properties

Research has demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains:

MicroorganismActivity Level
Staphylococcus aureusModerate to High
Enterococcus faecalisModerate
Bacillus cereusModerate
Enterobacter aerogenesLow

In a study by MDPI, compounds with similar structures were tested against these microorganisms and showed varying degrees of inhibition, indicating the potential for further development as antimicrobial agents .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. For example, certain analogs have demonstrated IC₅₀ values in the low micromolar range against cancer cell lines such as HeLa (cervical carcinoma) and U2OS (osteosarcoma):

Cell LineIC₅₀ (µM)
HeLa0.70
U2OS0.69

These findings suggest that modifications in the triazole structure can significantly enhance anticancer activity .

The mechanism of action for compounds like this compound may involve the inhibition of key enzymes or interference with cellular signaling pathways. Triazoles are known to disrupt fungal cell membrane synthesis and have been implicated in cancer cell apoptosis through various pathways.

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI evaluated several triazole derivatives for their antimicrobial properties. The results indicated that modifications at the phenyl ring could enhance activity against resistant strains .
  • Anticancer Properties : Research conducted on derivatives of similar triazole compounds revealed promising results in inhibiting tumor growth in vivo and in vitro settings. The study highlighted the importance of structural variations in enhancing therapeutic efficacy .

Q & A

Basic: What are the key synthetic strategies for 2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid?

Methodological Answer:
The synthesis typically involves:

Cyclocondensation : Reacting thiosemicarbazides with carboxylic acid derivatives to form the triazole core.

Functionalization : Introducing the 2-ethylphenyl substituent via nucleophilic substitution or coupling reactions.

Sulfanyl-Acetic Acid Incorporation : Thiol-alkylation using chloroacetic acid derivatives under basic conditions (e.g., NaH in THF) .
Key Considerations :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for heterocycle formation.
  • Temperature Control : Reactions often proceed at 60–80°C to balance yield and selectivity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX programs) resolves the 3D conformation, including bond angles and dihedral angles critical for bioactivity. For example, triazole ring planarity and sulfanyl-acetic acid orientation are confirmed .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., ethylphenyl CH₃ vs. triazole CH) and confirms substitution patterns.
    • IR Spectroscopy : Identifies key functional groups (e.g., C=S stretch at ~650 cm⁻¹, carboxylic acid O-H at ~2500 cm⁻¹) .

Advanced: How to design SAR studies for optimizing biological activity?

Methodological Answer:

Substituent Variation : Systematically modify:

  • Triazole Position 4 : Replace 2-ethylphenyl with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH₃) groups to alter electronic effects.
  • Sulfanyl-Acetic Acid Chain : Test methyl ester vs. free acid forms for solubility and target binding .

Biological Assays :

  • In Vitro Testing : Screen against enzyme targets (e.g., cyclooxygenase for anti-inflammatory activity) using dose-response curves (IC₅₀ determination).
  • Computational Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2) and prioritize synthetic targets .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Control Variables :

  • Purity : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .
  • Assay Conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤1%) to ensure reproducibility .

Structural Confirmation : Re-analyze conflicting compounds via X-ray crystallography to detect undiagnosed stereoisomers or polymorphs .

Intermediate: What analytical methods assess purity and stability?

Methodological Answer:

Method Parameters Application
HPLC-DAD C18 column, 0.1% TFA in H₂O/MeCNQuantify impurities (<0.5%)
TGA/DSC Heating rate 10°C/min, N₂ atmosphereDetermine decomposition temperature
pH Stability Buffer solutions (pH 1.2–7.4), 37°CEvaluate hydrolytic degradation over 24h

Advanced: How to address crystallographic disorder in X-ray structures?

Methodological Answer:

  • Refinement Strategies : Use SHELXL’s PART and ISOR commands to model disordered groups (e.g., ethylphenyl rotation) .
  • Validation Tools : CheckCIF analyzes residual density and geometric outliers, flagging issues for manual correction .

Intermediate: What computational methods predict pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : SwissADME calculates logP (lipophilicity), BBB permeability, and CYP450 inhibition.
    • Example: The sulfanyl group enhances solubility (clogP ~2.1) but may reduce BBB penetration .
  • DFT Calculations : Gaussian09 optimizes geometry and calculates electrostatic potential maps for reactivity insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Reactant of Route 2
Reactant of Route 2
2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

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